7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains bromine, fluorine, and iodine substituents on a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyrrolo[2,3-c]pyridine derivative. For example, starting with 1H-pyrrolo[2,3-c]pyridine, bromination can be achieved using N-bromosuccinimide (NBS) under mild conditions . Subsequent fluorination and iodination steps can be carried out using appropriate fluorinating and iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
7-Bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets.
Biological Research: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Chemical Biology: It serves as a probe molecule for studying biological pathways and mechanisms.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of pyrrolo[2,3-c]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine: This compound is similar but lacks the iodine substituent.
4-Fluoro-1H-pyrrolo[2,3-c]pyridine: This compound lacks both the bromine and iodine substituents.
7-Bromo-1H-pyrrolo[2,3-c]pyridine: This compound lacks the fluorine and iodine substituents.
Uniqueness
The presence of bromine, fluorine, and iodine substituents in 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-7-6-5(3(9)1-12-7)4(10)2-11-6/h1-2,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZIKDTOXYQCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=C2F)Br)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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